![molecular formula C10H11F2NO B1493632 trans-2-[(2,5-Difluorofenil)amino]ciclobutanol CAS No. 2164704-78-1](/img/structure/B1493632.png)
trans-2-[(2,5-Difluorofenil)amino]ciclobutanol
Descripción general
Descripción
Synthesis Analysis
The synthesis of such compounds often involves the use of bicyclobutanes, which are among the most highly strained isolable organic compounds. Their associated low activation barriers to reactivity make them intriguing building-blocks in organic chemistry . Numerous creative synthetic strategies exploiting their heightened reactivity have been presented, and these discoveries have often gone hand-in-hand with the development of more practical routes for their synthesis .Molecular Structure Analysis
The molecular structure of trans-2-[(2,5-Difluorophenyl)amino]cyclobutan-1-ol consists of a cyclobutane ring, which is one of the smallest fused hydrocarbons and has intrigued generations of chemists for over 100 years . Its molecular structure, with bond angles and orbital hybridizations far from those usually encountered in unstrained hydrocarbon molecules, provided the initial challenge—how to prepare such a highly distorted and strained structure .Chemical Reactions Analysis
Bicyclobutanes, like the cyclobutane ring in trans-2-[(2,5-Difluorophenyl)amino]cyclobutan-1-ol, have a proclivity as strain-release reagents through their weak central C–C bond. This has been harnessed in a variety of addition, rearrangement, and insertion reactions, providing rapid access to a rich tapestry of complex molecular scaffolds .Aplicaciones Científicas De Investigación
Síntesis de productos naturales que contienen ciclobutano
Los ciclobutanos están ampliamente distribuidos en una variedad de productos naturales que presentan diversas actividades farmacéuticas y marcos estructurales complejos. La [2+2] cicloadición es un método principal para sintetizar ciclobutanos, que son prevalentes en fármacos y prototipos de fármacos con propiedades antibacterianas, antivirales e inmunosupresoras .
Desarrollo de medicamentos antivirales
El motivo ciclobutano es un componente estructural clave en el diseño de fármacos antivirales. Por ejemplo, las modificaciones a los compuestos antivirales existentes mediante la incorporación de estructuras de ciclobutano han demostrado mejorar la eficacia clínica y mejorar las propiedades ADMET (absorción, distribución, metabolismo, excreción y toxicidad) .
Avances en terapias inmunomoduladoras
Los derivados de ciclobutano se utilizan en el desarrollo de terapias inmunomoduladoras. La introducción de ciclobutano en la estructura molecular de los fármacos inmunosupresores puede conducir a un aumento de la potencia y la selectividad .
Diseño de fármacos anticancerígenos
Los compuestos que contienen ciclobutano se han identificado como posibles agentes anticancerígenos. Las propiedades únicas del ciclobutano permiten el diseño de moléculas que pueden interactuar con objetivos biológicos específicos involucrados en la progresión del cáncer .
Aplicaciones en ciencia de materiales
Catálisis y química verde
La estructura del compuesto es beneficiosa en la catálisis, particularmente en aplicaciones de química verde. Puede actuar como un catalizador o un componente de un sistema catalítico que promueve reacciones químicas respetuosas con el medio ambiente .
Mecanismo De Acción
The exact mechanism of action of trans-2-[(2,5-Difluorophenyl)amino]cyclobutan-1-ol is still not fully understood. However, it is believed to interact with a variety of biological targets, including enzymes, receptors, and ion channels. It is thought to act as an agonist at some targets, and an antagonist at others, depending on the specific target and the concentration of the compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of trans-2-[(2,5-Difluorophenyl)amino]cyclobutan-1-ol are largely unknown. However, some studies have suggested that it may have anti-inflammatory, antioxidant, and anti-cancer properties. It has also been shown to inhibit the growth of certain types of bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
There are several advantages to using trans-2-[(2,5-Difluorophenyl)amino]cyclobutan-1-ol in laboratory experiments. It is a relatively small molecule, making it easy to handle and manipulate. It is also relatively stable in aqueous solutions, making it suitable for use in a variety of applications. However, it is also highly reactive, making it difficult to store and handle in large quantities.
Direcciones Futuras
There are a number of potential future applications for trans-2-[(2,5-Difluorophenyl)amino]cyclobutan-1-ol. It could be used as a drug delivery vehicle, or as a building block for the synthesis of more complex molecules. It could also be used in medical diagnostics, as a marker for the detection of specific proteins and other molecules. Additionally, further research into its biochemical and physiological effects could lead to new therapeutic agents and treatments.
Propiedades
IUPAC Name |
(1R,2R)-2-(2,5-difluoroanilino)cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2NO/c11-6-1-2-7(12)9(5-6)13-8-3-4-10(8)14/h1-2,5,8,10,13-14H,3-4H2/t8-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNEJERMUKHETRF-PSASIEDQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1NC2=C(C=CC(=C2)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H]1NC2=C(C=CC(=C2)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



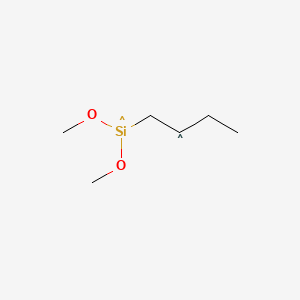
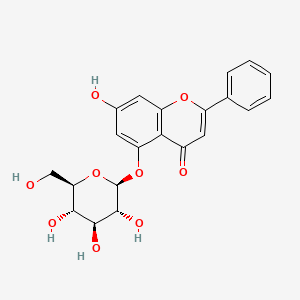
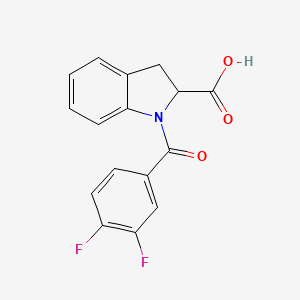

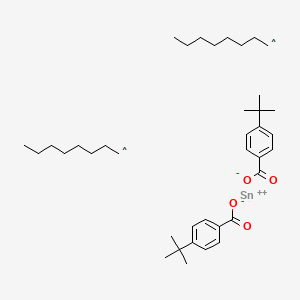


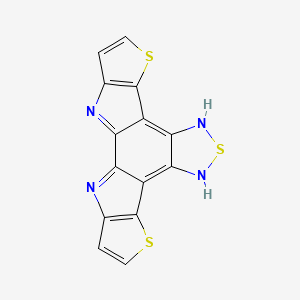

![[(1S,9R)-12-Acetyloxy-3,8-dihydroxy-4,11-dimethoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10-tetraen-13-yl] acetate](/img/structure/B1493578.png)
![1-{[Ethyl(3-methylphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1493601.png)


